molecular formula C26H31N3O4S B2956016 2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894024-53-4

2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2956016
CAS No.: 894024-53-4
M. Wt: 481.61
InChI Key: JKBPTDIVJWAWSW-UHFFFAOYSA-N
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Description

The compound 2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a structurally complex molecule featuring a sulfonyl-linked indole core, an oxoacetamide moiety, and diisopropyl substituents. Its synthesis involves multi-step organic reactions, including sulfonylation and amidation, to introduce the sulfonyl bridge and N,N-diisopropylacetamide groups . Key structural elements include:

  • Indole and indoline moieties: These aromatic heterocycles are critical for interactions with biological targets, such as enzymes or receptors.
  • Sulfonyl group: Enhances molecular stability and influences solubility and bioavailability.

Properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18(2)29(19(3)4)25(30)16-27-15-24(21-10-6-8-12-23(21)27)34(32,33)17-26(31)28-14-13-20-9-5-7-11-22(20)28/h5-12,15,18-19H,13-14,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPTDIVJWAWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex indole derivative that has attracted attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 425.50 g/mol. The structure features an indole moiety linked to a sulfonyl group and a diisopropylacetamide side chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21H25N3O4S
Molecular Weight425.50 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

The biological activity of the compound is primarily attributed to its interaction with various molecular targets involved in critical physiological pathways:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition :
    • IDO is an enzyme involved in tryptophan metabolism, leading to the production of kynurenine, which has immunomodulatory effects. Inhibition of IDO can enhance immune responses against tumors and infections.
    • Studies indicate that indole derivatives can inhibit IDO activity, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects :
    • Indoles are known to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-κB.
    • The sulfonamide group may enhance the anti-inflammatory activity through interactions with inflammatory mediators .
  • Neuroprotective Potential :
    • Some indole derivatives have shown promise in neuroprotection by reducing oxidative stress and apoptosis in neuronal cells.
    • The presence of the indolin-1-yl group may contribute to neuroprotective effects through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activities of related indole compounds, providing insights into the potential effects of the compound :

  • Study on IDO Inhibition : A study demonstrated that certain indole derivatives exhibit potent IDO inhibitory activity, with IC50 values ranging from 0.98 μM to 24.2 μM . This suggests that our compound may similarly inhibit IDO, potentially making it useful in treating cancers and autoimmune diseases.
  • Anti-inflammatory Activity : Research has shown that indole compounds can significantly reduce pro-inflammatory cytokines in vitro. For instance, shikonin A was reported to inhibit IDO1 activity dose-dependently . This highlights a possible pathway through which our compound could exert anti-inflammatory effects.

Table 2: Comparative Biological Activities

CompoundIDO Inhibition (IC50)Anti-inflammatory ActivityNeuroprotective Effects
Shikonin A0.98 μMYesYes
Compound under reviewTBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl and Acetamide Linkages

N,N-Diisopropyl-2-(3-((2-((5-Methylisoxazol-3-yl)Amino)-2-Oxoethyl)Sulfonyl)-1H-Indol-1-yl)Acetamide (CAS 894003-95-3)
  • Molecular formula : C₂₂H₂₈N₄O₅S
  • Key differences : Incorporates a 5-methylisoxazole substituent instead of indolin-1-yl. This heterocyclic group may enhance binding specificity to kinases or antimicrobial targets .
  • Bioactivity: While explicit data are unavailable, isoxazole derivatives are known for antimicrobial and anti-inflammatory properties .
2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Sulfonyl)-1H-Indol-1-yl)-N,N-Diethylacetamide (CAS 878055-91-5)
  • Molecular formula : C₂₄H₂₉N₃O₄S
  • The 2,4-dimethylphenyl group may improve metabolic stability .
N-Cyclopropyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxoacetamide
  • Molecular formula : C₁₄H₁₄N₂O₂
  • Key differences : Lacks the sulfonyl bridge and diisopropyl groups. The cyclopropyl moiety may enhance conformational rigidity, affecting target binding .

Functional Group Variations in Indole-Based Acetamides

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties Reference
Target Compound Indolin-1-yl, sulfonyl, diisopropyl C₂₂H₂₈N₄O₅S* ~460.5* High lipophilicity
2-(1H-Indol-3-yl)-2-Oxo-N-Propylacetamide Propylamide C₁₃H₁₄N₂O₂ 230.26 Simpler structure, lower MW
2-(2-Oxobenzo[cd]Indol-1(2H)-yl)-N-(3-Pyridinylmethyl)Acetamide Benzocdindole, pyridinylmethyl C₁₉H₁₅N₃O₂ 317.34 Extended aromatic system

*Estimated based on CAS 894003-95-3 .

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